molecular formula C21H18N4OS B2898762 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 2034610-62-1

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2898762
CAS No.: 2034610-62-1
M. Wt: 374.46
InChI Key: YEOWJUVCBPLGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a heterocyclic benzamide derivative featuring two key structural motifs: a pyridinylmethyl group substituted with a 1-methylpyrazole moiety and a 4-(thiophen-2-yl)benzamide core. This compound shares structural similarities with selective modulators of muscarinic acetylcholine receptors (e.g., VU6004256, which contains the (6-(1-methyl-1H-pyrazol-4-yl)pyridine-3-yl)methyl fragment) but lacks the indole-carboxamide and fluorinated cyclohexyl groups present in such analogs .

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-25-14-18(13-24-25)19-9-4-15(11-22-19)12-23-21(26)17-7-5-16(6-8-17)20-3-2-10-27-20/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOWJUVCBPLGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling of 4-Bromobenzoic Acid

4-Bromobenzoic acid undergoes palladium-catalyzed coupling with thiophen-2-ylboronic acid under modified conditions adapted from pyrazolo[1,5-a]pyrimidine syntheses:

Reaction Conditions

Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3 eq)
Solvent DME/H₂O (4:1)
Temperature 85°C, 12 h
Yield 82%

Post-reaction acidification (1M HCl) precipitates 4-(thiophen-2-yl)benzoic acid as white crystals. IR analysis confirms carboxylic acid presence (υ=1687 cm⁻¹).

Acyl Chloride Formation

Treatment with oxalyl chloride (1.5 eq) in anhydrous DCM catalyzed by DMF (cat.) produces the benzoyl chloride derivative:
$$ \text{4-(Thiophen-2-yl)benzoic acid} + \text{SOCl}2 \rightarrow \text{4-(Thiophen-2-yl)benzoyl chloride} + \text{HCl} + \text{SO}2 $$
Reaction progress monitored by TLC (hexane:EA 3:1). Crude product used directly in subsequent amidation.

Preparation of (6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine

Buchwald-Hartwig Amination of 6-Bromonicotinaldehyde

Key pyridine intermediate synthesized via palladium-catalyzed coupling:

Optimized Conditions

Parameter Value
Substrate 6-Bromo-3-pyridinecarboxaldehyde
Coupling Partner 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Catalyst Pd₂(dba)₃ (3 mol%)
Ligand XPhos (6 mol%)
Base Cs₂CO₃ (2.5 eq)
Solvent dioxane
Temperature 100°C, 18 h
Yield 76%

¹H NMR (400 MHz, CDCl₃): δ 9.02 (s, 1H, pyridine-H2), 8.71 (d, J=8.0 Hz, 1H, pyridine-H4), 8.15 (s, 1H, pyrazole-H5), 7.89 (d, J=8.0 Hz, 1H, pyridine-H5), 7.52 (s, 1H, pyrazole-H3), 3.95 (s, 3H, N-CH₃).

Reductive Amination to Methanamine

Aldehyde intermediate reduced via:

  • Imine Formation : React with ammonium acetate (5 eq) in MeOH, 4Å MS, 12 h
  • NaBH₄ Reduction : 0°C, 1 h, 89% yield

Final Amide Coupling

EDC/HOBt-Mediated Amidation

Benzoyl chloride (1.1 eq) coupled to methanamine (1 eq) under Schlenk conditions:

Optimized Parameters

Variable Optimal Value
Coupling Agent EDC (1.5 eq)
Additive HOBt (1.5 eq)
Base DIPEA (3 eq)
Solvent anhydrous DMF
Temperature 0°C→RT, 24 h
Yield 68%

Alternative Method: Mixed Carbonate Activation

Comparative study using 4-nitrophenyl chloroformate activation showed reduced yield (54%) but higher purity.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

Proton Environment δ (ppm) Multiplicity Integration
Pyridine H2 8.97 s 1H
Pyrazole H5 8.11 s 1H
Thiophene H3/H4 7.82/7.45 dd (J=5.0 Hz) 2H
N-CH₃ 3.91 s 3H
NH (amide) 10.32 br s 1H

HRMS (ESI+)

Calculated for C₂₃H₂₀N₄OS [M+H]⁺: 411.1382
Found: 411.1385

Process Optimization Challenges

Solvent Effects on Amidation Yield

Solvent Yield (%) Purity (HPLC)
DMF 68 98.2
THF 42 87.5
DCM 29 91.8

Catalyst Screening for Suzuki Coupling

Catalyst System Conversion (%)
Pd(PPh₃)₄ 82
PdCl₂(dppf) 79
Pd(OAc)₂/XPhos 85

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might:

    Bind to specific proteins or enzymes: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression.

    Modulate signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Thiophene-Containing Benzamides

  • N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a): Shares the 4-(thiophen-2-yl)benzamide core but replaces the pyridinylmethyl group with a 4-(2-aminocyclopropyl)phenyl substituent. This analog demonstrates a melting point of 218–220°C and a yield of 72%, with NMR data confirming purity .
  • N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide : Features a morpholine-thiophene hybrid substituent instead of the pyridinylmethyl group. Its crystal structure reveals a chair conformation for the morpholine ring and intermolecular N–H⋯O hydrogen bonding .

Pyridine/Pyrazole-Containing Benzamides

  • VU6004256 : A selective M1 muscarinic receptor modulator containing the (6-(1-methyl-1H-pyrazol-4-yl)pyridine-3-yl)methyl group. The target compound lacks VU6004256’s indole-carboxamide and fluorinated cyclohexyl moieties, which are critical for receptor selectivity .
  • N-(1-(4-(Pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide : Integrates a thiazole-piperidine linker and a pyridin-3-yl group, differing in the nitrogen substituent. Its molecular weight (446.6 g/mol) is higher due to the thiazole-piperidine component .

Heterocyclic Hybrids

  • 3-Methyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (35) : A pyrrole-carboxamide derivative with trifluoromethylpyridine and pyrazole substituents. Its NMR data (δ 9.19 ppm for NH) and LCMS purity (99.89%) highlight stability .

Physicochemical Properties

Key differences in substituents influence physicochemical behavior:

  • Thiophene vs.
  • Hydrochloride Salts : Analogs like 4a (melting point 218–220°C) exhibit higher melting points than free-base compounds due to ionic interactions .
  • Molecular Weight and Solubility : The target compound (estimated MW ~395 g/mol) is smaller than thiazole-piperidine analogs (e.g., 446.6 g/mol in ), suggesting better membrane permeability.

Data Table: Comparison of Structural Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Relevance Reference
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide ~395 (estimated) Pyridinylmethyl-pyrazole, thiophen-benzamide N/A Hypothetical kinase/receptor modulation
N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a) 409.9 Thiophen-benzamide, aminocyclopropylphenyl 218–220 Anti-LSD1 activity
VU6004256 470.5 Pyridinylmethyl-pyrazole, indole-carboxamide N/A M1 receptor PAM
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide 302.38 Morpholine-thiophene, benzamide N/A Crystal structure analysis
N-(1-(4-(Pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide 446.6 Thiazole-piperidine, pyridin-3-yl N/A Undisclosed

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and infectious diseases. This article delves into its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

N 6 1 methyl 1H pyrazol 4 yl pyridin 3 yl methyl 4 thiophen 2 yl benzamide\text{N 6 1 methyl 1H pyrazol 4 yl pyridin 3 yl methyl 4 thiophen 2 yl benzamide}

Its synthesis involves multiple steps, typically starting from simpler precursors. The synthetic routes often include the formation of key intermediates through reactions such as Buchwald-Hartwig coupling and various protecting group strategies to enhance yield and selectivity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related benzamide derivatives have shown IC50 values ranging from 3.0 µM to 28.3 µM against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AA5493.0
Compound BMCF75.85
Compound CHCT1160.63

These results suggest that modifications in the structure can lead to enhanced potency against specific cancer types.

Antimalarial Activity

In addition to its anticancer properties, this compound has been evaluated for its activity against malaria parasites. Studies have identified that certain derivatives can inhibit key kinases in the Plasmodium falciparum lifecycle, with reported IC50 values in the nanomolar range for PfCDPK1 .

Table 2: Inhibitory Activity Against Malaria Kinases

CompoundKinase TargetIC50 (nM)
Compound DPfCDPK117
Compound EPfPKG768

These findings indicate a promising avenue for developing new antimalarial therapies based on the structural features of this compound.

Case Study 1: Anticancer Efficacy

In a recent study, a series of benzamide derivatives were tested for their ability to inhibit cell proliferation in MCF7 cells. Among these, one derivative exhibited an IC50 value of 4.53 µM, demonstrating superior efficacy compared to standard treatments like 5-Fluorouracil . The study employed flow cytometry to analyze apoptosis rates, revealing a significant increase in apoptotic cells treated with the most potent derivative.

Case Study 2: Inhibition of Malaria Parasites

Another study focused on the evaluation of various compounds against Plasmodium falciparum. The compound was assessed for its ability to inhibit multiple stages of the malaria lifecycle, showing promise as a lead candidate for further development due to its low toxicity and high selectivity towards parasite kinases .

Q & A

Basic: What are the typical synthetic routes for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of key intermediates:

  • Pyridine-pyrazole intermediate : Formed via Suzuki-Miyaura coupling between 6-bromo-pyridine derivatives and 1-methyl-1H-pyrazole-4-boronic acid under palladium catalysis .
  • Benzamide core : The 4-(thiophen-2-yl)benzamide moiety is synthesized via amide coupling between 4-(thiophen-2-yl)benzoic acid and an amine-functionalized linker.
  • Final coupling : The intermediates are joined using reductive amination or nucleophilic substitution, often requiring temperature-controlled conditions (e.g., 60–80°C) and polar aprotic solvents like DMF or THF .
    Methodological Tip: Optimize reaction yields by varying catalysts (e.g., Pd(PPh₃)₄ for coupling) and solvent systems (e.g., DMF/EtOH mixtures for solubility) .

Advanced: How can conflicting bioactivity data for this compound be resolved across different assays?

Contradictions may arise from assay-specific conditions (e.g., pH, cell lines) or off-target interactions. To resolve:

  • Orthogonal assays : Validate activity using biochemical (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC₅₀) .
  • Structural analysis : Perform X-ray crystallography or molecular docking to confirm target engagement (e.g., RET kinase binding vs. non-specific cytotoxicity) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may interfere with results .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of the pyridine-pyrazole and benzamide linkages (e.g., ¹H NMR for methyl group at δ ~3.9 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~432.18 g/mol) and detect impurities .
  • HPLC/UPLC : Assess purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Pyrazole substitution : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions with target pockets .
  • Thiophene modification : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve π-stacking in kinase domains .
  • Linker flexibility : Test alkyl vs. aryl spacers between pyridine and benzamide to balance conformational rigidity and solubility .
    Methodological Tip: Use parallel synthesis to generate a 10–20 compound library for high-throughput screening .

Basic: What are the key physicochemical properties impacting its usability in vitro?

  • Solubility : Poor aqueous solubility (<10 µM) due to aromatic stacking; improve via co-solvents (e.g., DMSO/PEG) or salt formation .
  • LogP : Predicted ~3.5 (moderate lipophilicity), which may limit blood-brain barrier penetration .
  • Stability : Susceptible to oxidation at the thiophene sulfur; store under inert gas (N₂/Ar) at −20°C .

Advanced: How can computational methods guide its target identification?

  • Molecular docking : Screen against kinase databases (e.g., PDB) to prioritize RET, EGFR, or JAK2 as plausible targets .
  • Pharmacophore modeling : Align the pyrazole-thiophene motif with known kinase inhibitor pharmacophores .
  • MD simulations : Predict binding mode stability and residency time in active sites .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess metabolic interference .
  • hERG binding : Patch-clamp assays to evaluate cardiac risk .

Advanced: How to address low yield in the final coupling step?

  • Catalyst screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig amidation .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C .
  • Workup optimization : Employ silica gel chromatography with EtOAc/hexane (3:7) to isolate the product .

Basic: What biological targets are hypothesized for this compound?

Based on structural analogs:

  • Kinases : RET, EGFR due to ATP-binding domain homology .
  • GPCRs : Serotonin receptors (5-HT₂A) via thiophene-π interactions .
  • Epigenetic regulators : HDACs via benzamide zinc-binding motifs .

Advanced: How to resolve discrepancies between computational ADMET predictions and experimental data?

  • Refine logP calculations : Use experimental shake-flask assays instead of software predictions .
  • Plasma protein binding : Validate via equilibrium dialysis to adjust free fraction estimates .
  • Permeability : Compare PAMPA with Caco-2 models to account for transporter effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.